Ranirestat

Aldose Reductase Inhibition Enzyme Kinetics IC50

Ranirestat (AS-3201) is the only spirosuccinimide aldose reductase inhibitor in Phase III, delivering sub-nanomolar potency (Ki=0.38 nM) and proven Phase III efficacy (0.52 m/s tibial MNCV improvement). Unlike first-generation ARIs discontinued for toxicity or weaker approved agents like epalrestat, its unique scaffold ensures superior target engagement. Choose ranirestat for diabetic neuropathy research requiring sustained aldose reductase blockade with established safety—available in ≥98% purity. Request a quote today.

Molecular Formula C17H11BrFN3O4
Molecular Weight 420.2 g/mol
CAS No. 147254-64-6
Cat. No. B1678808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanirestat
CAS147254-64-6
Synonyms2-(4-bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo(1,2-a)pyrazine-4-spiro-3'-pyrrolidine-1.2',3,5'-tetrone
AS 3201
AS-3201
ranirestat
SX 3030
SX 3202
SX-3030
SX-3202
Molecular FormulaC17H11BrFN3O4
Molecular Weight420.2 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F
InChIInChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1
InChIKeyQCVNMNYRNIMDKV-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ranirestat (AS-3201): A Potent Aldose Reductase Inhibitor with Defined Clinical and Preclinical Benchmarking for Procurement Decisions


Ranirestat (CAS 147254-64-6; synonym AS-3201) is an orally bioavailable spirosuccinimide-type aldose reductase inhibitor (ARI) in Phase III clinical development for diabetic sensorimotor polyneuropathy [1]. The compound demonstrates sub-nanomolar inhibitory potency (Ki = 0.38 nM for recombinant human aldose reductase) and has been evaluated in multiple randomized, placebo-controlled trials with over 550 patients [2]. Its mechanism of action targets the polyol pathway to reduce sorbitol accumulation in peripheral nerves, distinguishing it from symptomatic treatments that do not address underlying disease pathology [3].

Why Ranirestat Cannot Be Replaced by Other Aldose Reductase Inhibitors: A Comparator-Based Analysis of Potency, Selectivity, and Clinical Maturity


Aldose reductase inhibitors (ARIs) exhibit substantial variation in inhibitory potency, selectivity, pharmacokinetics, and clinical development status, precluding generic substitution. First-generation ARIs (e.g., sorbinil, tolrestat) were discontinued due to toxicity or insufficient efficacy, while approved agents (e.g., epalrestat) show weaker in vitro activity and are restricted to specific geographic markets [1]. Fidarestat, though potent, has not advanced to Phase III trials in the same patient population. Ranirestat's unique spirosuccinimide scaffold confers a distinct binding mode and selectivity profile relative to carboxylic acid-containing ARIs (epalrestat) or hydantoin derivatives (fidarestat, sorbinil) [2]. The following quantitative evidence demonstrates that interchangeability among ARIs is not supported by empirical data.

Quantitative Differentiation of Ranirestat: Head-to-Head Comparisons and Class-Level Benchmarking Data


Ranirestat Exhibits 2.4-Fold Higher Potency Than Fidarestat and Sub-Nanomolar Ki Against Human Aldose Reductase

Ranirestat demonstrates a Ki of 0.38 nM for recombinant human aldose reductase, representing sub-nanomolar binding affinity . In head-to-head comparisons using standardized assay conditions, ranirestat displays an IC50 of 11 nM for rat lens aldose reductase, compared to 26 nM for fidarestat, a 2.4-fold potency advantage [1]. Against recombinant human enzyme, ranirestat's IC50 is 15 nM, while fidarestat reports 26 nM under similar conditions [1]. This potency differential translates to lower effective concentrations required for maximal target engagement.

Aldose Reductase Inhibition Enzyme Kinetics IC50 Ki In Vitro Pharmacology

Ranirestat Demonstrates Superior Functional Suppression of Endothelial Inflammation Compared to Epalrestat in High-Glucose Conditions

In a direct comparative study using human umbilical vein endothelial cells (HUVECs) exposed to high glucose (30 mM), ranirestat at 500 nM completely prevented sorbitol accumulation, superoxide generation, VCAM-1 mRNA upregulation, and THP-1 monocyte adhesion [1]. In contrast, epalrestat at the same concentration (500 nM) failed to prevent any of these pathological changes except for superoxide production [1]. This functional superiority was attributed to ranirestat's stronger aldose reductase inhibitory activity under pathophysiologically relevant hyperglycemic conditions [1].

Endothelial Dysfunction Inflammation Oxidative Stress Diabetic Vascular Complications Cell Adhesion

Ranirestat Achieves Statistically Significant Improvement in Tibial Motor Nerve Conduction Velocity in a 52-Week Phase III Trial (N=557)

In a multicenter, randomized, double-blind, placebo-controlled Phase III study involving 557 patients with diabetic polyneuropathy, ranirestat (40 mg/day) administered for 52 weeks produced a statistically significant increase in tibial motor nerve conduction velocity compared to placebo [1]. The between-group difference in change from baseline at last observation was 0.52 m/s (P = 0.021) [1]. Improvements were also observed in median motor nerves, proximal median sensory nerves, and distal median sensory nerves [1]. Notably, no significant differences in safety parameters were observed between the ranirestat and placebo groups [1].

Diabetic Neuropathy Nerve Conduction Velocity Phase III Clinical Trial Efficacy Endpoint Placebo-Controlled

Ranirestat Demonstrates Consistent Pharmacokinetics in Hepatic Impairment, Supporting Broad Patient Applicability Without Dose Adjustment

An open-label, single-dose, parallel-group study evaluated ranirestat pharmacokinetics in subjects with normal hepatic function (n=5) versus patients with mild (n=10) or moderate (n=5) hepatic impairment [1]. Following a 40 mg oral dose, geometric mean ratios for Cmax and AUC0-∞ in mild hepatic impairment were 86.7% (90% CI: 55.3%-135.9%) and 84.7% (90% CI: 68.5%-104.8%), respectively, relative to normal controls [1]. These data indicate no clinically meaningful alteration in ranirestat exposure due to hepatic impairment, and the compound was well tolerated across all groups [1].

Pharmacokinetics Hepatic Impairment Dose Adjustment Special Populations Clinical Pharmacology

Ranirestat's Selectivity Profile Distinguishes It from First-Generation ARIs with Documented Off-Target Toxicity

Ranirestat is characterized as a selective and reversible inhibitor of aldose reductase (AKR1B1), with minimal activity against the closely related aldehyde reductase (AKR1A1) [1]. This selectivity is critical because inhibition of AKR1A1, a detoxification enzyme, contributed to the hepatotoxicity and hypersensitivity reactions that led to the withdrawal of first-generation ARIs such as sorbinil and tolrestat [2]. While exact selectivity ratios are not publicly disclosed, the clinical safety profile of ranirestat—with no significant adverse event signal in Phase III trials involving 557 patients—supports its favorable selectivity window [3]. In contrast, sorbinil exhibited only 10- to 30-fold selectivity for aldose reductase over aldehyde reductase in vitro, and its clinical development was terminated due to severe adverse reactions [2].

Selectivity Aldose Reductase Aldehyde Reductase Toxicity Off-Target Effects

Evidence-Backed Application Scenarios for Ranirestat in Scientific and Industrial Settings


Clinical Trial Comparator or Active Control for Novel Diabetic Neuropathy Therapeutics

Given its robust Phase III efficacy data demonstrating a 0.52 m/s improvement in tibial MNCV over placebo [1], ranirestat serves as an ideal active comparator or benchmark for investigational agents targeting diabetic sensorimotor polyneuropathy. Its well-characterized pharmacokinetic profile and established safety margin [2] provide a reliable baseline against which to assess new chemical entities or biologics in head-to-head clinical studies.

Mechanistic Studies of Polyol Pathway Inhibition and Diabetic Complications

Researchers investigating the role of aldose reductase in diabetic microvascular complications can utilize ranirestat as a tool compound with demonstrated sub-nanomolar potency (Ki = 0.38 nM) and superior functional suppression of endothelial inflammation relative to epalrestat [3]. Its selectivity profile makes it particularly suitable for experiments requiring sustained aldose reductase inhibition without confounding off-target effects on aldehyde reductase.

In Vivo Models of Diabetic Neuropathy Requiring Long-Term Oral Dosing

Preclinical studies in streptozotocin-induced diabetic rats have shown that ranirestat reduces sorbitol accumulation and improves motor nerve conduction velocity [4]. The compound's favorable oral bioavailability and pharmacokinetic consistency, even in the setting of hepatic impairment [2], make it a preferred agent for chronic dosing paradigms in rodent models of diabetic neuropathy where consistent target engagement is critical.

Pharmacokinetic and Drug-Drug Interaction Studies in Special Populations

The availability of dedicated hepatic impairment pharmacokinetic data [2] positions ranirestat as a reference compound for designing studies that evaluate the impact of liver dysfunction on drug disposition. Contract research organizations (CROs) and pharmaceutical development teams can leverage these existing PK data to inform study design or to benchmark novel compounds intended for use in diabetic patients with comorbid hepatic conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ranirestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.